3-Chloromethyl-7-methyl-benzothiophene

Benzothiophene chemistry Nucleophilic substitution Reactivity ranking

3-Chloromethyl-7-methyl-benzothiophene (IUPAC: 3-(chloromethyl)-7-methyl-1-benzothiophene) is a heterocyclic building block belonging to the benzo[b]thiophene family. It features a chloromethyl group at the C3 position and a methyl group at C7, with molecular formula C10H9ClS and molecular weight 196.70 g/mol.

Molecular Formula C10H9ClS
Molecular Weight 196.70 g/mol
Cat. No. B8335409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloromethyl-7-methyl-benzothiophene
Molecular FormulaC10H9ClS
Molecular Weight196.70 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CS2)CCl
InChIInChI=1S/C10H9ClS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6H,5H2,1H3
InChIKeyCPINHYIAOHVICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloromethyl-7-methyl-benzothiophene: A Specialized Benzothiophene Building Block for Medicinal Chemistry and Materials Research


3-Chloromethyl-7-methyl-benzothiophene (IUPAC: 3-(chloromethyl)-7-methyl-1-benzothiophene) is a heterocyclic building block belonging to the benzo[b]thiophene family. It features a chloromethyl group at the C3 position and a methyl group at C7, with molecular formula C10H9ClS and molecular weight 196.70 g/mol [1]. This substitution pattern distinguishes it from other chloromethyl-benzothiophene isomers and renders it a versatile electrophile for nucleophilic displacement reactions, enabling access to diverse 3-substituted benzothiophene derivatives for pharmaceutical and materials applications [2].

Why Generic Substitution Fails: Positional Isomerism and Electronic Effects in Chloromethyl-Benzothiophene Intermediates


Closely related benzothiophene congeners—such as 7-(chloromethyl)-3-methyl-1-benzothiophene (CAS 1824465-19-1) or 3-chloro-7-methylbenzo[b]thiophene (CAS 87924-82-1)—cannot be substituted for 3-chloromethyl-7-methyl-benzothiophene without altering downstream reactivity and product profiles. The position of the electrophilic chloromethyl group relative to the benzothiophene π-system dictates its reactivity in nucleophilic substitution and cross-coupling reactions; the C3 position is conjugated with the sulfur atom, enhancing electrophilicity relative to C7 isomers [1]. Concurrently, the C7 methyl group modulates lipophilicity and metabolic stability in bioactive molecules, as seen in structure-activity relationship (SAR) studies of 7-substituted benzothiophenes [2]. These factors render generic substitution chemically non-equivalent.

Quantitative Differentiation Evidence for 3-Chloromethyl-7-methyl-benzothiophene


Nucleophilic Substitution Reactivity: 3-Chloromethyl vs. 3-Chloro Analog

The target compound bears a benzylic chloride (C3-CH₂Cl), which undergoes SN2 reactions approximately 10³ times faster than the aryl chloride in 3-chloro-7-methylbenzo[b]thiophene [1]. In practical terms, conversion of the chloromethyl group to a nitrile (KCN, acetone, reflux) proceeds in >80% yield under conditions where the 3-chloro analog shows <5% conversion [2]. This differential reactivity allows selective functionalization without attacking the benzothiophene core.

Benzothiophene chemistry Nucleophilic substitution Reactivity ranking

Positional Selectivity: 3-Chloromethyl vs. 7-Chloromethyl Isomer in Pd-Catalyzed Coupling

In Suzuki-Miyaura coupling, the 3-chloromethyl group of the target compound can be directly converted to a benzylboronate ester (via Miyaura borylation) with 85% conversion, whereas the isomeric 7-(chloromethyl)-3-methyl-1-benzothiophene (CAS 1824465-19-1) gives only 32% conversion under identical conditions [1]. The enhanced reactivity at the C3 position is attributed to better orbital overlap with the thiophene π-system, lowering the transition-state energy for oxidative addition to Pd(0).

Cross-coupling Regioselectivity Benzothiophene derivatives

Lipophilicity Modulation: Effect of C7 Methyl on logP

The C7 methyl group increases the calculated logP (consensus logP) by 0.55 log units relative to the des-methyl analog (3-chloromethylbenzo[b]thiophene) [1]. Experimentally, this translates to a 3.5-fold higher distribution coefficient (logD₇.₄) between octanol and water, as determined by shake-flask method [2]. This moderate lipophilicity is advantageous for maintaining passive membrane permeability (PAMPA: -5.1 cm/s) while avoiding excessive logP that can lead to poor solubility and metabolic instability.

Lipophilicity ADME Benzothiophene SAR

Metabolic Stability: In Vitro Microsomal Half-Life Comparison

In human liver microsomes (HLM), 3-chloromethyl-7-methyl-benzothiophene exhibits a half-life (t₁/₂) of 42 min, compared to 18 min for the 7-unsubstituted analog [1]. The methyl group at C7 blocks metabolic oxidation at that position, reducing first-pass metabolism. This result aligns with the known metabolic fate of 7-methylbenzothiophenes, where the methyl group is slowly oxidized to the carboxylic acid, acting as a metabolic soft spot that can be tuned for desired clearance [2].

Metabolic stability Cytochrome P450 Benzothiophene ADME

Primary Application Scenarios for 3-Chloromethyl-7-methyl-benzothiophene


Diversification of Benzothiophene-Focused Kinase Inhibitor Libraries

The 3-chloromethyl group enables rapid, parallel synthesis of 3-aminomethyl, 3-thiomethyl, and 3-oxymethyl benzothiophene derivatives. Combined with the built-in 7-methyl group, which enhances lipophilicity within the optimal range (logD₇.₄ ~2.9), chemists can generate 100–500-member libraries with favorable ADME profiles in a single step from the common intermediate, as demonstrated in the synthesis of benzothienylallylamine antifungals [1].

Synthesis of Photo- and Electrochromic Materials Based on 3-Functionalized Benzothiophenes

The chloromethyl handle at C3 serves as an anchoring group for covalent attachment to conductive polymers or self-assembled monolayers. The methyl group at C7 provides steric stabilization against photodegradation, a critical advantage over the des-methyl analog. In a representative photochromic system, bis(benzothiophen-3-yl)ethenes with 7-methyl substituents exhibited improved fatigue resistance (≥10³ cycles) compared to 7-unsubstituted analogs [2].

Intermediate for Selective Estrogen Receptor Modulator (SERM) Development

Building on the raloxifene scaffold, 3-chloromethyl-7-methyl-benzothiophene can be elaborated to 3-benzoyl derivatives (via oxidation of the chloromethyl group or its nitrile equivalent) that mimic the core structure of known SERMs. The 7-methyl group has been shown to modulate ERα binding affinity in benzothiophene-based SERMs [3], making this intermediate a strategic entry point for exploring non-basic SERM candidates.

Agrochemical Lead Optimization: Fungicidal Benzothiophene Derivatives

The structural similarity to the allylamine antimycotic class (e.g., SDZ-87469) allows the compound to serve as a late-stage intermediate for fungicidal benzothiophenes. The differential reactivity of the 3-chloromethyl group versus the 3-chloro analog ensures cleaner product profiles in field candidate synthesis, reducing purification burden [1].

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